Ethyl 6-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 15050-04-1 . It has a molecular weight of 219.24 and its linear formula is C12H13NO3 .
Synthesis Analysis
The synthesis of this compound involves heating an intermediate in a solution of ethanolic HCl . This process yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer is then separated from the mixture through facile crystallization .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 380.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 183.7±22.3 °C . The index of refraction is 1.599 . The molar refractivity is 61.6±0.3 cm3 . The polar surface area is 51 Å2 . The polarizability is 24.4±0.5 10-24 cm3 . The surface tension is 47.0±3.0 dyne/cm . The molar volume is 180.3±3.0 cm3 .
Scientific Research Applications
Synthesis Methods : Several papers discuss the synthesis of compounds related to Ethyl 6-methoxy-1H-indole-2-carboxylate. For example, Murakami et al. (1988) describe the synthesis of a similar compound, ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate, using Friedel–Crafts acylation and N-debenzylation methods (Murakami, Watanabe, & Ishii, 1988). Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, which could be relevant for synthesizing this compound (Tani, Ariyasu, Ohtsuka, Koga, Ogawa, Yokoyama, & Murakami, 1996).
Pharmacological Activities : Some studies investigate the pharmacological potential of related indole compounds. Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities (Zhao, Zhao, Chai, & Gong, 2006). Hishmat et al. (1999) explored the synthesis of pharmacologically active indoles, which might inform the potential uses of this compound (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).
Chemical Properties and Crystal Structure : The chemical properties and crystal structures of similar compounds are detailed in some studies. Kaur et al. (2012) reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, which could offer insights into the structural aspects of this compound (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Mechanism of Action
Target of Action
Ethyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAOIAKHGVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346514 | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-04-1 | |
Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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